![molecular formula C8H8N2O3 B15251750 2-[(6-Oxo-1,6-dihydropyrimidin-1-yl)methyl]prop-2-enoic acid](/img/structure/B15251750.png)
2-[(6-Oxo-1,6-dihydropyrimidin-1-yl)methyl]prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Oxo-1,6-dihydropyrimidin-1-yl)methyl]prop-2-enoic acid typically involves the reaction of pyrimidone derivatives with appropriate reagents to introduce the prop-2-enoic acid moiety. One common method involves the use of isocyanates and aspartic acid derivatives to form ureido-pyrimidone based compounds . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like sodium ethoxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(6-Oxo-1,6-dihydropyrimidin-1-yl)methyl]prop-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrimidones, dihydropyrimidines, and oxo derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-[(6-Oxo-1,6-dihydropyrimidin-1-yl)methyl]prop-2-enoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(6-Oxo-1,6-dihydropyrimidin-1-yl)methyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other non-covalent interactions with biological macromolecules, influencing their structure and function. These interactions can modulate enzymatic activities, signal transduction pathways, and gene expression, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Oxo-1,6-dihydropyrimidin-1-yl)acetic acid
- 2-{[(6-Oxo-1,6-dihydropyrimidin-3-yl)methyl]amino}-N-[4-propyl-3-(trifluoromethyl)phenyl]benzamide
- Benzyl (2-(4-((4-fluorobenzyl)carbamoyl)-5-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-yl)carbamate
Uniqueness
2-[(6-Oxo-1,6-dihydropyrimidin-1-yl)methyl]prop-2-enoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to form stable supramolecular assemblies and its potential therapeutic applications set it apart from other similar compounds.
Properties
Molecular Formula |
C8H8N2O3 |
|---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
2-[(6-oxopyrimidin-1-yl)methyl]prop-2-enoic acid |
InChI |
InChI=1S/C8H8N2O3/c1-6(8(12)13)4-10-5-9-3-2-7(10)11/h2-3,5H,1,4H2,(H,12,13) |
InChI Key |
HYLNKDQKOSLUMC-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CN1C=NC=CC1=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


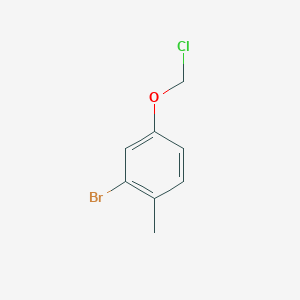
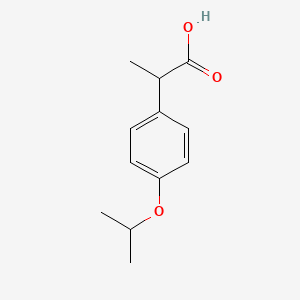
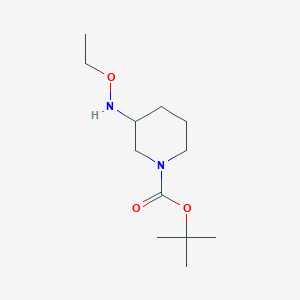
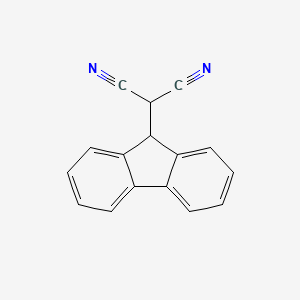
![2-[[(3aR,5R,7aR)-1,2,3,3a,5,6,7,7a-octahydropyrano[3,2-b]pyrrol-5-yl]methoxy]-1-pyrrolidin-1-ylethanone](/img/structure/B15251694.png)
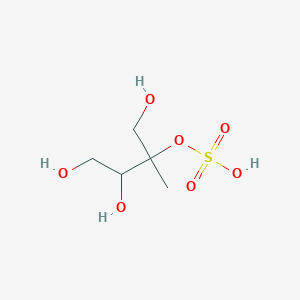
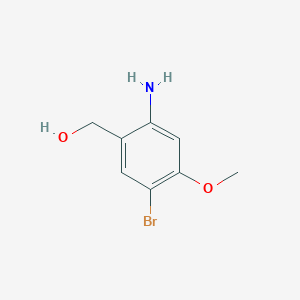



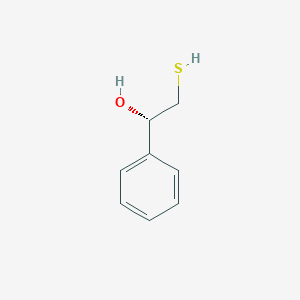

![5-[3-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]furan-2-carbaldehyde](/img/structure/B15251774.png)

